molecular formula C12H13BrN2O2 B1429070 Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate CAS No. 1346702-53-1

Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate

Cat. No. B1429070
M. Wt: 297.15 g/mol
InChI Key: PIVQDVUHTABDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate” is a complex organic compound. It contains an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This core is substituted with a methyl group at the 2-position, a bromine atom at the 6-position, and a carboxylate ester group at the 4-position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indazole ring, introduction of the substituents, and esterification to form the carboxylate group. The exact methods would depend on the starting materials and specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, with the various substituents attached at the specified positions. The bromine atom would be expected to add significant weight to the molecule, and the polar carboxylate group could confer some degree of water solubility .


Chemical Reactions Analysis

As an organic compound, “Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate” could undergo a variety of reactions. The bromine atom is a good leaving group, so it could be replaced by other groups in a substitution reaction. The ester group could be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine atom and the ester group could increase its density and boiling point compared to simpler organic compounds. The polar carboxylate group could confer some degree of water solubility .

Scientific Research Applications

1. Synthesis of Anti-depressant Molecules

  • Summary of Application : This compound could potentially be used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
  • Methods of Application : The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Results or Outcomes : Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Synthesis of Fluorinated Pyridines

  • Summary of Application : This compound could potentially be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Methods of Application : Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
  • Results or Outcomes : These fluoropyridines present a special interest as potential imaging agents for various biological applications .

3. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application : This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .
  • Methods of Application : The protodeboronation of 1, 2 and 3 alkyl boronic esters is achieved utilizing a radical approach . Paired with a Matteson–CH2– homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

4. Synthesis of Imidazole Containing Compounds

  • Summary of Application : Imidazole ring is a crucial component in many biologically active compounds . This compound could potentially be used in the synthesis of imidazole containing compounds .
  • Methods of Application : The synthesis of imidazole containing compounds involves various synthetic methods . The imidazole ring shows excellent solubility in water and other polar solvents .
  • Results or Outcomes : Imidazole containing compounds have a wide range of applications in medicinal chemistry .

5. Synthesis of Anti-inflammatory Molecules

  • Summary of Application : This compound could potentially be used in the synthesis of anti-inflammatory molecules . Anti-inflammatory drugs are medications designed to control or limit inflammation, a condition where the body’s immune system responds to a perceived injury or infection .
  • Methods of Application : The synthesis of anti-inflammatory molecules often involves various synthetic methods, including metal-catalyzed reactions . These reactions can be used to create key structural motifs found in many anti-inflammatory drugs .
  • Results or Outcomes : Anti-inflammatory drugs have shown effectiveness in reducing inflammation and pain in the body .

6. Synthesis of Antiviral Molecules

  • Summary of Application : This compound could potentially be used in the synthesis of antiviral molecules . Antiviral drugs are a class of medication used specifically for treating viral infections .
  • Methods of Application : The synthesis of antiviral molecules often involves various synthetic methods, including metal-catalyzed reactions . These reactions can be used to create key structural motifs found in many antiviral drugs .
  • Results or Outcomes : Antiviral drugs have shown effectiveness in treating viral infections .

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

The study of complex organic compounds like “Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate” is a rich field with many potential applications. Future research could explore its potential uses in medicine, materials science, or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

methyl 6-bromo-2-propan-2-ylindazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-7(2)15-6-10-9(12(16)17-3)4-8(13)5-11(10)14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVQDVUHTABDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=CC(=CC2=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151743
Record name 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate

CAS RN

1346702-53-1
Record name 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346702-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-4-carboxylic acid, 6-bromo-2-(1-methylethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of methyl 6-bromo-1H-indazole-4-carboxylate (1.25 g, 4.90 mmol) in N,N-dimethylformamide (25 mL) was added sodium hydride (0.216 g, 5.39 mmol). The reaction mixture was stirred for 15 min, then 2-bromopropane (0.920 mL, 9.80 mmol) was added and the reaction allowed to warm to RT. The reaction was maintained at RT overnight. The contents were concentrated to about ½ volume, then poured into saturated NH4Cl (200 mL) with stirring. The contents were extracted with ether (2×) and the combined organics washed with brine, dried (MgSO4), filtered, and concentrated to give an orange residue (1.55 g crude). Purification by silica gel chromatography (eluent: 5-25% ethyl acetate in hexanes) gave methyl 6-bromo-1-(1-methylethyl)-1H-indazole-4-carboxylate (0.60 g, 40% yield) and methyl 6-bromo-2-(1-methylethyl)-2H-indazole-4-carboxylate (0.65 g, 43% yield). Both products were isolated and methyl 6-bromo-1-(1-methylethyl)-1H-indazole-4-carboxylate was taken on to the next step. Data for 1-alkylated isomer: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.48 (s, 1H) 8.02 (d, J=1.52 Hz, 1H) 7.85 (s, 1H) 4.83 (dt, J=13.33, 6.60 Hz, 1H) 4.04 (s, 3H) 1.63 (s, 3H) 1.61 (s, 3H); LC-MS (ES) [M+H]+ 297.5/299.5. Data for 2-alkylated isomer: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.72 (s, 1H), 8.25 (s, 1H), 7.80 (d, J=1.5 Hz, 1H), 4.96 (m, 1H), 3.95 (s, 3H), 1.57 (d, J=6.6 Hz, 6H); LC-MS (ES) [M+H]+ 297.5/299.5.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.216 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate
Reactant of Route 6
Methyl 6-bromo-2-(propan-2-yl)-2H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.